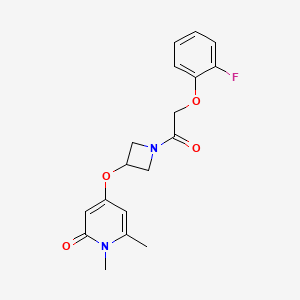
4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H19FN2O4 and its molecular weight is 346.358. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PET Imaging and Neuroscience Research
One prominent application of related fluorinated compounds is in the synthesis of radioligands for positron emission tomography (PET) imaging. For example, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound with structural similarities, has been shown to be a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound, labeled with fluorine-18, has been used for PET imaging of central nAChRs, demonstrating promising properties for brain imaging and understanding synaptic neurotransmission processes (Doll et al., 1999).
Fluoroionophores and Chemical Sensing
Fluoroionophores based on diamine-salicylaldehyde derivatives represent another research application, where the structural motifs related to fluorophenyl groups play a crucial role in the spectral diversity and specific chelation of metal ions. These compounds have been used for cellular metal staining in fluorescence and ratio fluorescence methods, highlighting their potential in bioimaging and metal ion detection in biological systems (Hong et al., 2012).
Antimicrobial and Antitubercular Activities
Pyrimidine-azetidinone analogues, including compounds with pyridinyl and azetidinyl groups, have been synthesized and evaluated for their antimicrobial, antitubercular, and antioxidant activities. These studies demonstrate the potential of such compounds in developing new antibacterial and antituberculosis agents based on their structural framework (Chandrashekaraiah et al., 2014).
Synthesis and Characterization of Schiff Base Ligands
Research into new Schiff base ligands involving pyridinyl and azetidinyl derivatives has also been conducted, focusing on their synthesis, characterization, and applications in catalysis, DNA binding, and antibacterial activities. These studies underline the compound's versatility in forming complexes with metals, offering insights into their potential use in medicinal chemistry, biochemistry, and materials science (El‐Gammal et al., 2021).
Heterocyclic Chemistry and Drug Discovery
Further research into heterocyclic compounds, including azetidinyl derivatives, has been aimed at exploring their synthesis, biological activity, and potential applications in drug discovery. These studies cover a wide range of biological activities, including antimicrobial, antifungal, cytotoxic, and potential antidepressant and nootropic effects, showcasing the broad applicability of these compounds in developing new therapeutic agents (Keri et al., 2009).
Propriétés
IUPAC Name |
4-[1-[2-(2-fluorophenoxy)acetyl]azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-12-7-13(8-17(22)20(12)2)25-14-9-21(10-14)18(23)11-24-16-6-4-3-5-15(16)19/h3-8,14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAAOVONRNZEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2896773.png)
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896774.png)
![(Z)-ethyl 1-benzyl-2-((3-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2896775.png)
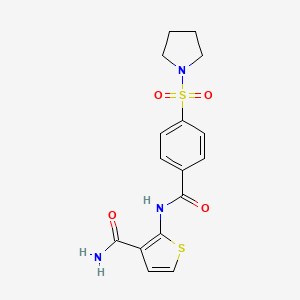
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2896779.png)
![Methylethyl 3-[(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)carbonylamino]benzoate](/img/structure/B2896780.png)
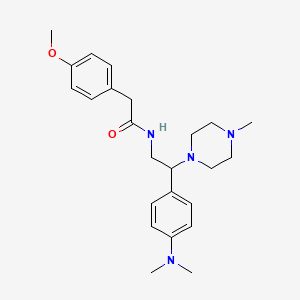
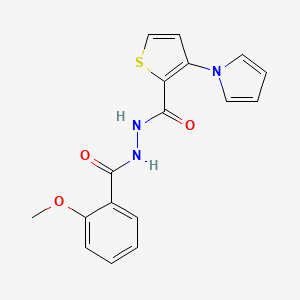

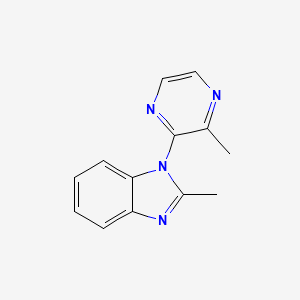

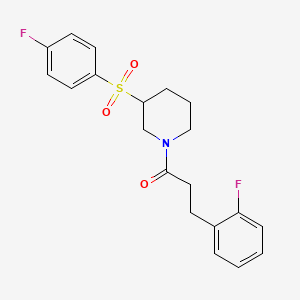
![6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide](/img/structure/B2896793.png)
